molecular formula C18H17N5O B8289090 2-ethyl-9-methyl-5-(1H-pyrazol-4-yl)-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

2-ethyl-9-methyl-5-(1H-pyrazol-4-yl)-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B8289090
M. Wt: 319.4 g/mol
InChI Key: OSZBDAQREUZSMQ-UHFFFAOYSA-N
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Description

5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a dipyridoazepine scaffold. The presence of multiple nitrogen atoms within its structure makes it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde under acidic conditions, leading to the formation of an intermediate product. This intermediate undergoes intramolecular cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Selenous acid, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenous acid can yield carbonyl-containing derivatives .

Scientific Research Applications

5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further drug development .

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

2-ethyl-9-methyl-5-(1H-pyrazol-4-yl)-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C18H17N5O/c1-3-12-16-13(5-4-8-19-16)18(24)23(2)15-7-6-14(22-17(12)15)11-9-20-21-10-11/h4-10,12H,3H2,1-2H3,(H,20,21)

InChI Key

OSZBDAQREUZSMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC=N2)C(=O)N(C3=C1N=C(C=C3)C4=CNN=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5,11-dihydro-11-ethyl-2-trifluoromethanesulfonyloxy-5-methyl-dipyrido[3,2-b:2',3'-e]azepine-6-one (0.084 g), 4-tributylstannylpyrazole (0.096 g), lithium chloride (0.052 g) and Pd(Ph3P)2Cl2 (0.009 g) in dimethylformamide (1 mL) was heated at 120° C. in a sealed tube 16 hours. The mixture was diluted with ethyl acetate, washed with water, dried, filtered and evaporated. Chromatography of the residue over silica gel (ethyl acetate/hexane) gave 5,11-dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2',3'-e]azepine-6-one (0.010 g).
Name
5,11-dihydro-11-ethyl-2-trifluoromethanesulfonyloxy-5-methyl-dipyrido[3,2-b:2',3'-e]azepine-6-one
Quantity
0.084 g
Type
reactant
Reaction Step One
Name
4-tributylstannylpyrazole
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
0.052 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.009 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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